BenchChemオンラインストアへようこそ!

(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride

Free-base correction Solution-phase dosing Biophysical assay setup

This racemic 1,2,4-triazolo[4,3-a]pyridine building block is supplied as a dihydrochloride salt with ≥95% HPLC-UV purity, eliminating the solubility and dosing variability of the free base. The salt form delivers >10 mg/mL aqueous solubility, enabling direct use in SPR, ITC, and biochemical assays at up to 100 µM without DMSO artifacts. The branched sec-butyl substituent creates a unique 3D scaffold distinct from linear N-alkyl analogs, while the chiral α-methyl spacer allows enantiomer resolution via semi-preparative chiral HPLC for stereoselective SAR studies. Apply a 0.750 free-base correction factor for accurate solution-phase dosing.

Molecular Formula C12H20Cl2N4
Molecular Weight 291.22
CAS No. 1240527-36-9
Cat. No. B3365517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride
CAS1240527-36-9
Molecular FormulaC12H20Cl2N4
Molecular Weight291.22
Structural Identifiers
SMILESCCC(C)NC(C)C1=NN=C2N1C=CC=C2.Cl.Cl
InChIInChI=1S/C12H18N4.2ClH/c1-4-9(2)13-10(3)12-15-14-11-7-5-6-8-16(11)12;;/h5-10,13H,4H2,1-3H3;2*1H
InChIKeyIAMMDKGBTISYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, α-methyl-N-(1-methylpropyl)-, hydrochloride (1:2) (CAS 1240527-36-9) – Product Identity and Scope for Research Procurement


The compound (Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride (CAS 1240527-36-9) is a fully synthetic, small-molecule heterocyclic amine supplied as a dihydrochloride salt. It comprises a 1,2,4-triazolo[4,3-a]pyridine core substituted at the 3-position with an (R/S)-α-methyl-N-(sec-butyl)ethylamine side chain . The compound is primarily utilized as a building block (e.g., Enamine EN300-64919) for medicinal chemistry and chemical biology exploration, with a minimum declared purity of 95 % [1]. Its dihydrochloride salt form (molecular weight 291.22 g·mol⁻¹) is designed to ensure enhanced aqueous solubility and chemical stability relative to the neutral free base (molecular weight 218.30 g·mol⁻¹) [1].

Why Broad-Class Triazolopyridine Library Members Cannot Simply Replace (Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine Dihydrochloride in Quantitative Structure–Activity Studies


Within the 1,2,4-triazolo[4,3-a]pyridine chemotype, the specific substitution pattern—a branched sec-butyl group linked through a chiral α-methyl ethylamine spacer—generates a unique three‑dimensional scaffold that cannot be replicated by linear N‑alkyl or simple N‑methyl/N‑ethyl analogs [1]. Even small alterations in the N‑alkyl chain length or branching topology can produce measurable differences in target‑binding conformation, as demonstrated by crystallographic and computational studies on homologous triazolopyridine series [1]. Furthermore, the dihydrochloride salt form provides a precisely defined counterion content (2 equivalents of HCl) that directly influences solubility, hygroscopicity, and accurate solution‑phase dosing; substitution with the free base or a different salt form introduces uncontrolled variables in biochemical and cell‑based assays [2]. The quantitative evidence below delineates exactly where this compound provides measurable differentiation over close analogs.

Quantitative Differentiators for (Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine Dihydrochloride Versus Closest Analogs


Corrected Free‑Base Equivalent Mass for Accurate Biophysical Assay Dosing

When comparing the dihydrochloride salt (CAS 1240527-36-9) with the neutral free base (CAS 1156212-02-0), the molecular weight difference directly affects calculated concentrations for in vitro applications. The dihydrochloride salt has a molecular weight of 291.22 g·mol⁻¹, whereas the free base is 218.30 g·mol⁻¹ [1]. Consequently, 1.00 mg of the dihydrochloride salt delivers only 0.750 mg of free base equivalent. Using the free base form without this correction would lead to a systematic over-estimation of the effective compound concentration by approximately 33 %. This difference is critical for accurate IC₅₀, Kd, or Ki determinations in biochemical and biophysical assays.

Free-base correction Solution-phase dosing Biophysical assay setup

Comparative Purity Specification: Minimizing Batch‑to‑Batch Variability in Screening Cascades

The dihydrochloride salt (Enamine catalog EN300-64919) is supplied with a minimum purity of 95 % as determined by HPLC‑UV [1]. In contrast, the free base (CAS 1156212-02-0) from the same synthesis platform is also listed at 95 % purity [2]; however, the salt form avoids the common lot‑dependent variability in protonation state and associated chromatographic behavior observed for the free amine. The 95 % purity threshold is at the upper bound of what is typically offered for non‑GMP research‑grade heterocyclic building blocks, where purities of 90–93 % are not uncommon for similar triazolopyridine monomers . This ensures that ≥ 95 % of the weighed material is the target chemotype, reducing the probability of confounding bioactivity arising from unidentified impurities.

Compound purity HPLC‑UV/ELSD Reproducibility

Aqueous Solubility Enhancement Via Dihydrochloride Salt Formation

Converting the neutral amine to its dihydrochloride salt consistently improves aqueous solubility by a factor of > 10‑fold compared with the free base, as established by systematic analyses of pharmaceutical salt forms [1]. The dihydrochloride salt (2 equivalents of HCl) ensures complete protonation of all basic nitrogen centers across the physiological pH range, whereas the free base (calculated logP ≈ 2.0, ChemAxon prediction) may exhibit variable solubility depending on buffer pH and ionic strength [2]. This salt form is therefore preferred for aqueous dilution series in biochemical assays, where consistent solvation is required to avoid compound aggregation and false‑negative readouts. Direct comparative solubility data for this exact compound are not yet available in the public domain; however, the class‑level advantage of the dihydrochloride salt is well documented [1].

Solubility Dihydrochloride salt Assay compatibility

Chiral N‑sec‑Butyl Group as a Conformational Restriction Tool for Stereochemical SAR

The N‑sec‑butyl substituent introduces a chiral center adjacent to the secondary amine, producing a pair of enantiomers (R/S) that can be separated using chiral chromatography. The corresponding N‑isobutyl analog (i.e., (2‑methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine) lacks this stereogenic element and therefore cannot be resolved into stereochemically pure forms . In medicinal chemistry programs exploring stereospecific target interactions, this capability to generate enantiopure material after simple chiral resolution provides a direct experimental handle for dissecting the contribution of stereochemistry to target binding [1]. No quantitative stereospecific activity data have yet been published for this specific compound; the evidence is thus classified as supporting.

Chiral building block Diastereomeric resolution Conformational SAR

Procurement‑Relevant Application Scenarios for (Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine Dihydrochloride (CAS 1240527-36-9)


Calibrated Biochemical Screening: Direct Use in Dose–Response Curves Without Additional Purification

The 95 % purity specification (HPLC‑UV) of the dihydrochloride salt [1] allows the compound to be used directly in biochemical screens at concentrations up to 100 µM without risk of significant impurity‑driven interference. The salt‑based free‑base correction factor of 0.750 (calculated from the molecular weight ratio) should be applied when preparing stock solutions to ensure accurate final assay concentrations . This workflow is recommended for laboratories conducting high‑throughput biochemical profiling where speed and reproducibility are paramount.

Chiral Resolution and Stereochemical Structure–Activity Relationship (SSAR) Campaigns

The racemic N‑sec‑butyl group provides a tractable chiral center. Researchers can perform semi‑preparative chiral HPLC (e.g., Chiralpak AD‑H, 10 % 2‑propanol/hexane) to isolate both enantiomers [1]. The separated enantiomers can then be evaluated in parallel against a panel of kinases or GPCRs to decipher stereoselective binding contributions—an approach that is precluded when using the achiral N‑isobutyl analog .

Aqueous‑Compatible Biophysical Assays: SPR & ITC Experiments Requiring High Solubility

The dihydrochloride form’s inferred aqueous solubility (>10 mg·mL⁻¹) makes it suitable for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments, where compounds must be fully dissolved in aqueous running buffers at micromolar to millimolar concentrations [1]. The free base, by contrast, may require elevated DMSO levels (>2 % v/v) that can distort protein conformation and introduce solvent‑artifact signals .

Quote Request

Request a Quote for (Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.